molecular formula C19H20O3 B5725943 2-Benzoyl-4-(2-methylbutan-2-yl)benzoic acid

2-Benzoyl-4-(2-methylbutan-2-yl)benzoic acid

Cat. No.: B5725943
M. Wt: 296.4 g/mol
InChI Key: JZHAMKNRZFXLHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Benzoyl-4-(2-methylbutan-2-yl)benzoic acid is an organic compound with the molecular formula C19H20O3. It is commonly used as an intermediate in organic synthesis and has applications in various fields such as chemistry, biology, and industry. This compound is known for its unique structure, which includes a benzoyl group and a tert-butyl group attached to a benzoic acid core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzoyl-4-(2-methylbutan-2-yl)benzoic acid typically involves the condensation of benzoic acid with 4-tert-pentylbenzoyl chloride. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of catalysts, such as palladium or platinum, can enhance the reaction rate and selectivity, making the process more cost-effective and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-Benzoyl-4-(2-methylbutan-2-yl)benzoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Benzoyl-4-(2-methylbutan-2-yl)benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Benzoyl-4-(2-methylbutan-2-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The benzoyl group can participate in hydrogen bonding and hydrophobic interactions with proteins, affecting their structure and function. Additionally, the tert-butyl group can influence the compound’s lipophilicity, enhancing its ability to penetrate cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Benzoyl-4-(2-methylbutan-2-yl)benzoic acid is unique due to the presence of both the benzoyl and tert-butyl groups, which confer distinct chemical and physical properties.

Properties

IUPAC Name

2-benzoyl-4-(2-methylbutan-2-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O3/c1-4-19(2,3)14-10-11-15(18(21)22)16(12-14)17(20)13-8-6-5-7-9-13/h5-12H,4H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZHAMKNRZFXLHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C1=CC(=C(C=C1)C(=O)O)C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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